molecular formula C10H8F6O B051426 (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS No. 127852-28-2

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Cat. No.: B051426
CAS No.: 127852-28-2
M. Wt: 258.16 g/mol
InChI Key: MMSCIQKQJVBPIR-RXMQYKEDSA-N
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Description

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS: 127852-28-2) is a chiral alcohol with significant applications in pharmaceuticals and asymmetric synthesis. Its molecular formula is C₁₀H₈F₆O, and it has a molecular weight of 258.16 g/mol . Key physical properties include:

  • Melting point: 53–58°C
  • Specific rotation: [α]²⁰/D = +28° (c = 1, CH₃CN)
  • Purity: ≥98% (GC)

This compound is synthesized via asymmetric reduction of its ketone precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (CAS: 30071-93-3), using enzymes like ketoreductases or whole-cell biocatalysts. Its enantiopure form is critical for drug intermediates, such as in the production of Aprepitant, a neurokinin-1 receptor antagonist .

Properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCIQKQJVBPIR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381243
Record name (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
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Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127852-28-2
Record name (αR)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanol
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Record name (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
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Record name Benzenemethanol, α-methyl-3,5-bis(trifluoromethyl)-, (αR)
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Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, (R)-
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Preparation Methods

Catalyst Design and Reaction Conditions

The Ru/(4R,5R)-(+)-Diop-R-D-Me-BIMAH catalyst system, developed by researchers, achieves ee values exceeding 89% at substrate-to-catalyst (S/C) ratios of 20,000. The reaction proceeds in toluene under 30 atm hydrogen pressure at 25°C, completing within 24 hours. Key parameters include:

ParameterValue
CatalystRu/(R,R-Diop)-R-D-Me-BIMAH
SolventToluene
Temperature25°C
Pressure30 atm H₂
S/C Ratio20,000
Enantiomeric Excess (ee)>89%

This method avoids stoichiometric chiral auxiliaries, making it cost-effective for multi-kilogram batches. However, the reliance on precious metal catalysts and specialized ligands increases upfront costs.

Grignard Reagent-Based Ketone Synthesis

The preparation of the ketone precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, is a critical step preceding asymmetric reduction. A patent-published protocol details a Grignard reagent approach using 3,5-bis(trifluoromethyl)bromobenzene and acetic anhydride.

Grignard Formation and Quenching

Magnesium activation in tetrahydrofuran (THF) at 0–10°C generates the Grignard reagent, which is subsequently added to cooled acetic anhydride (-15°C to 5°C). Hydrolysis with aqueous NaOH (pH >10) yields the ketone with >95% purity after extraction and distillation.

StepCondition
Grignard Reagent3,5-Bis(trifluoromethyl)Ph-MgBr
SolventTHF
Reaction Temperature0–10°C (Grignard formation)
Quenching Temperature-15°C to 5°C
Yield85–92%

This method’s scalability is offset by the pyrophoric nature of Grignard reagents and the need for cryogenic conditions.

Biocatalytic Reduction Using Microbial Whole Cells

Biocatalysis offers a sustainable alternative to metal-catalyzed methods. Whole-cell systems from Candida tropicalis and Lactobacillus kefir asymmetrically reduce 3,5-bis(trifluoromethyl)acetophenone to the (R)-alcohol with ee >99%.

Microbial Strain Optimization

Screening identified Candida tropicalis as the most efficient biocatalyst, achieving 98% conversion at 50 g/L substrate concentration. Isopropanol serves as a co-substrate for NADH regeneration, enhancing reaction kinetics.

ParameterValue
MicroorganismCandida tropicalis
Substrate Concentration50 g/L
Co-SubstrateIsopropanol
Temperature30°C
ee>99%
Yield92–95%

Process Intensification Strategies

Fed-batch operations and cell immobilization improve substrate tolerance to 100 g/L, addressing inhibition challenges. Permeabilizing agents like Triton X-100 enhance mass transfer, reducing reaction time by 40%.

Comparative Analysis of Preparation Methods

The table below contrasts key metrics across chemical and biological routes:

MethodCatalyst/Conditionsee (%)Yield (%)ScalabilityEnvironmental Impact
Asymmetric HydrogenationRu/(R,R-Diop)-BIMAH89–9285–90HighModerate (metal use)
Grignard-Ketone SynthesisMg/THFN/A85–92ModerateHigh (solvent waste)
BiocatalysisCandida tropicalis>9992–95HighLow

Chemical Reactions Analysis

Types of Reactions

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone.

    Reduction: Further reduction to the corresponding alkane.

    Substitution: Nucleophilic substitution reactions at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under UV light.

Major Products

    Oxidation: 3,5-Bis(trifluoromethyl)acetophenone

    Reduction: 3,5-Bis(trifluoromethyl)ethylbenzene

    Substitution: Halogenated derivatives of the phenyl ring

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate for Drug Synthesis

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol serves as a crucial intermediate in the synthesis of aprepitant, a potent neurokinin-1 (NK-1) receptor antagonist used primarily for preventing nausea and vomiting associated with chemotherapy. Aprepitant's efficacy is attributed to its ability to block the action of substance P, a neuropeptide involved in the vomiting reflex .

Case Study: Aprepitant Synthesis

The synthesis of aprepitant involves several steps where this compound is utilized. A study by Vankawala et al. outlines an efficient synthetic route that highlights the importance of this compound in producing high yields of aprepitant, showcasing its relevance in pharmaceutical development .

Asymmetric Synthesis

Biocatalytic Methods

The compound is also utilized in asymmetric synthesis processes. For instance, biocatalysts such as whole-cell systems have been employed to produce this compound from prochiral substrates. These methods often leverage enzymes like ketoreductases (KREDs), which facilitate the reduction of ketones to alcohols with high enantioselectivity .

Table 1: Comparison of Biocatalytic Methods for Synthesizing this compound

Method TypeEnzyme UsedYield (%)Enantioselectivity
Whole-Cell CatalystC. tropicalis 10495High
Immobilized KREDCommercial Source90Very High

Research in Chiral Building Blocks

Fluorinated Building Blocks

This compound is classified as a chiral building block in synthetic organic chemistry. Its fluorinated nature imparts unique electronic properties that can enhance the biological activity of pharmaceutical compounds. Researchers are exploring its potential to improve the pharmacokinetic profiles of drugs by modifying their solubility and metabolic stability .

Environmental Considerations

Safety and Handling

While this compound has promising applications, safety considerations are paramount. The compound is classified as harmful if swallowed and may cause skin and eye irritation. Proper handling protocols must be followed to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol involves its role as a chiral intermediate. In pharmaceutical applications, it interacts with specific molecular targets to exert its effects. For example, in the synthesis of aprepitant, it contributes to the formation of the active site that binds to neurokinin-1 (NK1) receptors, thereby preventing nausea and vomiting .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Biocatalytic Advantage : The (R)-alcohol’s synthesis using anti-Prelog alcohol dehydrogenases (ADHs) achieves scalability (150 g/L) and high enantiopurity (>99% ee), making it cost-effective for APIs .
  • Solvent Systems : Deep-eutectic solvents improve the (S)-enantiomer’s production but require oxygen-deficient conditions, complicating scale-up .
  • Market Demand : The (R)-enantiomer is priced at €25.70/g (99% ee) , reflecting its premium status in chiral synthesis.

Biological Activity

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, also known as (R)-3,5-bis(trifluoromethyl)-α-methylbenzyl alcohol, is a compound with significant biological activity and potential applications in pharmaceutical synthesis. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₈F₆O
  • Molecular Weight : 258.16 g/mol
  • Melting Point : 55 °C
  • Purity : ≥98.0% (by GC)
  • Inhibition of Steroid 5α-reductase :
    • The compound has been studied for its ability to inhibit steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). DHT is linked to various conditions including androgenetic alopecia and benign prostatic hyperplasia.
    • A derivative of caffeic acid containing the trifluoromethyl group demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM against SRD5A1 with low cytotoxicity (IC50 of 29.99 ± 8.69 µM) .
  • Neuroprotective Potential :
    • The compound serves as a chiral building block for synthesizing neuroprotective agents, such as (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide). This neuroprotective compound has shown promise in preclinical models .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
SRD5A1 InhibitionIC50 = 1.44 ± 0.13 µM; Low cytotoxicity at higher concentrations
Neuroprotective SynthesisKey building block for neuroprotective compounds
Whole-Cell BiotransformationEffective production via recombinant E. coli

Case Study 1: Inhibition of DHT Production

A study evaluated the effect of a caffeic acid derivative containing the trifluoromethyl group on DHT production in human keratinocyte cells. The compound showed a significant reduction in DHT levels while maintaining high cell viability, indicating its potential as a therapeutic agent for conditions related to DHT overproduction.

Case Study 2: Biotransformation Efficiency

Research highlighted the use of recombinant E. coli for the biotransformation of 3'-(trifluoromethyl)acetophenone to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with high enantioselectivity (>99%). This method demonstrated the advantages of whole-cell biocatalysis, including mild reaction conditions and high stereoselectivity .

Q & A

Q. What are the standard synthetic routes for producing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with high enantiomeric purity?

The compound is typically synthesized via asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone. For example, Leifsonia xyli HS0904 achieves >99% enantiomeric excess (ee) using the substrate as a carbon source under optimized pH (7.0) and temperature (30°C) conditions . Chemical methods, such as chiral resolution or organocatalytic reduction, are less common due to challenges in maintaining fluorinated aromatic stability.

Q. Which analytical techniques are most reliable for confirming the enantiomeric purity of this compound?

Chiral HPLC with amylose- or cellulose-based columns is preferred for ee determination. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results. Melting point analysis (53–58°C) and mass spectrometry (MW: 258.16 g/mol) are critical for verifying structural integrity .

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in further derivatizations?

The -CF₃ groups enhance electrophilic aromatic substitution resistance but improve stability in oxidation reactions. For instance, the hydroxyl group can be selectively oxidized to a ketone without degrading the fluorinated aromatic core, enabling its use as a chiral intermediate in drug synthesis .

Advanced Research Questions

Q. What factors explain contradictory enantiomeric excess (ee) values reported in microbial vs. enzymatic synthesis?

Discrepancies arise from substrate inhibition in microbial systems (e.g., Penicillium expansum shows reduced ee at >10 mM substrate) versus enzyme-specific activity. Trichoderma asperellum ZJPH0810 achieves 98% ee using dual co-substrates (ethanol and glycerol) to stabilize NADPH regeneration, a factor often overlooked in earlier studies .

Q. How can reaction engineering address scalability challenges in biocatalytic production?

Immobilized cell systems or continuous flow reactors improve yield by mitigating product inhibition. For example, encapsulating Leifsonia xyli HS0904 in alginate beads increases substrate tolerance by 40%, enabling higher batch concentrations . Kinetic modeling of NADPH dependency is critical for process optimization.

Q. What mechanistic insights explain the role of 3,5-bis(trifluoromethyl)phenyl groups in stabilizing transition states during asymmetric reductions?

Computational studies suggest that the -CF₃ groups create a steric and electronic environment that favors R-configuration formation via hydrogen bonding between the ketone substrate and the enzyme’s active site (e.g., alcohol dehydrogenase’s catalytic triad). This is supported by crystallographic data of analogous systems .

Q. Why do some studies report conflicting melting points or spectral data for this compound?

Variations in melting points (e.g., 53–58°C vs. 70–74°C) may stem from impurities in racemic mixtures or polymorphic forms. Consistent recrystallization solvents (e.g., hexane/ethyl acetate) and drying protocols are essential for reproducibility. Contradictory NMR signals may arise from residual solvents like DMSO-d₆ interacting with -CF₃ groups .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate ee using two independent methods (e.g., HPLC and NMR) to account for matrix effects .
  • Synthesis Optimization : Screen co-substrates (e.g., glycerol) to enhance NADPH regeneration in microbial systems, which directly impacts ee .
  • Contamination Risks : Use fluorinated solvent-free protocols to avoid interference with -CF₃ groups during characterization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

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